molecular formula C8H7D3O2 B1148064 (4-(METHOXY-D3)PHENYL)METHANOL CAS No. 14629-71-1

(4-(METHOXY-D3)PHENYL)METHANOL

Cat. No.: B1148064
CAS No.: 14629-71-1
M. Wt: 141
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Methoxy-D3)phenyl)methanol is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of (4-methoxyphenyl)methanol, where the methoxy group is substituted with deuterium atoms. It is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methoxy-D3)phenyl)methanol typically involves the deuteration of (4-methoxyphenyl)methanol. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For example, (4-methoxyphenyl)methanol can be treated with deuterated methanol (CD3OD) in the presence of a catalyst to achieve the desired deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize the loss of deuterium and maximize the incorporation of deuterium atoms into the compound .

Chemical Reactions Analysis

Types of Reactions

(4-(Methoxy-D3)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(Methoxy-D3)phenyl)methanol is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-(Methoxy-D3)phenyl)methanol involves its interaction with molecular targets and pathways. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to trace its movement and transformation. The presence of deuterium atoms can alter the compound’s reactivity and stability, providing insights into reaction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Methoxy-D3)phenyl)methanol is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. Deuterium’s higher mass compared to hydrogen results in different physical and chemical properties, making it valuable for studying reaction mechanisms, metabolic pathways, and molecular interactions .

Properties

CAS No.

14629-71-1

Molecular Formula

C8H7D3O2

Molecular Weight

141

Purity

95% min.

Synonyms

Anisyl alcohol - d3

Origin of Product

United States

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